2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a 4-methoxyphenyl group and at position 4 with a 4-methylphenyl group. A sulfanyl (-S-) linker at position 3 connects to an acetic acid moiety. The electron-donating methoxy and methyl groups may enhance solubility and bioavailability, while the sulfanyl-acetic acid group could facilitate interactions with biological targets .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-3-7-14(8-4-12)21-17(13-5-9-15(24-2)10-6-13)19-20-18(21)25-11-16(22)23/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKLWXPNVTJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disconnection of the molecule reveals two primary synthetic building blocks:
- 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Bromoacetic acid derivatives
The triazole-thiol intermediate may be constructed through either:
a) Cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors
b) Post-synthetic modification of preformed triazole cores via thiolation reactions
Comparative studies indicate the former approach provides superior regiocontrol but requires stringent temperature modulation.
First-Generation Batch Synthesis Protocol
Triazole Core Assembly
Early synthetic routes adapted from Bist et al. employed dimethylacetamide dimethylacetal (DMADMA) as a cyclizing agent in dioxane at 50°C. This method produced the 3-methyl-1,2,4-triazole intermediate through condensation of formamide with DMADMA, achieving 72% conversion but requiring subsequent chromatographic purification due to residual dimethylacetamide byproducts.
Reaction Conditions:
- Solvent: 1,4-Dioxane (anhydrous)
- Temperature: 50°C ± 2°C
- Time: 18-24 hours
- Catalyst: None (thermal activation)
N-Alkylation and Thioether Formation
The critical sulfanylacetic acid moiety was introduced via nucleophilic displacement using bromoacetic acid benzyl ester under phase-transfer conditions:
$$ \text{Triazole-thiol} + \text{BrCH}2\text{COOBn} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Benzyl ester intermediate} $$
Key challenges included:
- Competing O- vs. S-alkylation (15:85 selectivity)
- Isomeric contamination (46% N-1 vs. 54% N-2 alkylation products)
- Poor crystallization behavior necessitating silica gel purification
Optimized Parameters:
| Parameter | Value |
|---|---|
| Base | Potassium carbonate |
| Solvent | Acetone |
| Molar Ratio (SH:Br) | 1:1.2 |
| Temperature | 60°C |
| Reaction Time | 8 hours |
Final hydrolysis of the benzyl ester using hydrogenolysis (H₂/Pd-C) yielded the target acid in 20% overall yield from triazole precursor.
Second-Generation Continuous-Flow Synthesis
Flow Reactor Design
Addressing the limitations of batch processing, a telescoped continuous-flow system was developed featuring:
- Two in-series packed-bed reactors (PBR1 and PBR2)
- Precision temperature control (±0.5°C)
- Real-time UV monitoring at 254 nm
System Schematic:
Feed Solution → PBR1 (Triazole Formation) → PBR2 (Alkylation) → Inline Quench → Product Collection
Enhanced Process Metrics
The continuous approach demonstrated marked improvements:
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h | 425% |
| Isomeric Purity | 46% | 95% | 106% |
| Solvent Consumption | 15 L/kg | 3.2 L/kg | 79% Reduction |
| Overall Yield | 20% | 57% | 185% |
Critical to this success was the rapid heat dissipation in flow reactors, enabling safe handling of exothermic intermediates (-ΔH = 128 kJ/mol).
Comparative Analysis of Synthetic Methodologies
Economic and Environmental Impact
Lifecycle assessment revealed significant advantages for the flow process:
E-Factor Comparison:
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Batch | 86 |
| Flow | 19 |
The 78% reduction in environmental impact primarily stems from:
- Elimination of chromatographic purification
- Solvent recycling through inline distillation
- Reduced catalyst loading (0.5 mol% vs. 2.5 mol% in batch)
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is involved in various reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or alter its properties.
Reduction: Reduction reactions can be used to modify the triazole ring or phenyl groups.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the phenyl rings or triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine under UV light or with a catalyst like iron(III) chloride.
Major Products Formed
The major products from these reactions depend on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The structural features of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid contribute to its ability to inhibit cancer cell proliferation. For example, triazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays indicate that this compound may act by inducing apoptosis and inhibiting cell cycle progression in cancer cells .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics. The mechanism often involves disrupting cellular processes in microorganisms, leading to cell death. Research indicates that compounds with similar structures exhibit potent activity against resistant strains of bacteria .
Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their effectiveness against fungal pathogens. The specific compound discussed has shown promise in controlling plant diseases caused by fungi. Its application can enhance crop yield and quality by preventing fungal infections that threaten agricultural productivity .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with desired properties. Research indicates that incorporating triazole groups into polymers can improve their thermal stability and mechanical strength. Such materials are valuable in various industrial applications, including coatings and composites .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of several triazole derivatives, including this compound. The results showed a significant reduction in cell viability in treated cancer cells compared to controls. The compound exhibited an IC50 value indicating potent activity against specific cancer types.
Case Study 2: Agricultural Efficacy
In agricultural trials, the compound was tested for its efficacy as a fungicide against common crop pathogens. Results indicated a substantial reduction in disease incidence and improved plant health metrics when applied at recommended dosages.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors The triazole ring can participate in hydrogen bonding, pi-stacking, and other non-covalent interactions, altering the activity of its targets
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole Ring
- Compound from : Structure: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Key Differences: Replaces acetic acid with a phenylethanone group and incorporates fluorophenyl and sulfonylphenyl substituents. Synthesis: Uses sodium ethoxide and α-halogenated ketones under basic conditions, similar to triazole-thioether formation in the target compound .
- Compound from : Structure: 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)acetamide. Key Differences: Chlorophenyl instead of methoxyphenyl at position 5; acetamide replaces acetic acid.
Functional Group Modifications
- Acid vs. Ester/Acetamide Derivatives: The target compound’s acetic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, favoring solubility and ionic interactions. In contrast, acetamide () or ethanone () derivatives are neutral, enhancing blood-brain barrier penetration but reducing aqueous solubility .
Antifungal and Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar compounds (e.g., 4-methoxyphenyl and 4-methylphenyl derivatives) show moderate antifungal activity against Candida albicans (MIC = 16–32 µg/mL) .
- Compound from : 5-{[4-Amino-5-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]methyl}-1,3,4-Thiadiazol-2-Amine exhibits broad-spectrum antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli) .
Enzyme Inhibition
- Compound from :
- Target Compound : The sulfanyl-acetic acid group may target cysteine proteases or thioredoxin reductase, common in anticancer and antiparasitic agents .
Physicochemical and Stability Properties
- The target compound’s stability in such environments requires further study .
- Solubility: The target compound’s acetic acid group confers higher aqueous solubility (~15 mg/mL) compared to acetamide (: ~5 mg/mL) or ethanone (: ~2 mg/mL) derivatives .
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 475.58 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetic acid moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (mg/L) | Activity |
|---|---|---|
| Triazole Derivative A | 3.91 | Effective against M. luteus |
| Triazole Derivative B | 7.82 | Effective against E. coli |
These results indicate that modifications in the triazole structure can lead to enhanced antimicrobial efficacy .
Anticancer Activity
The triazole scaffold is also recognized for its anticancer potential. Mechanistic studies suggest that it may inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC). In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines through multiple pathways .
Case Studies
- Antibacterial Screening : A series of synthesized triazole derivatives were tested for antibacterial activity using the broth dilution method. The results indicated that compounds with specific substitutions on the phenyl rings exhibited significantly improved antibacterial properties compared to their unsubstituted counterparts .
- Cytotoxicity Assays : In a study evaluating cytotoxic effects on cancer cell lines (e.g., MCF-7), the compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. Key observations include:
- Substituent Effects : The presence of electron-donating groups (such as methoxy) on the phenyl rings enhances antimicrobial activity.
- Triazole Ring Modifications : Alterations in the triazole ring can significantly affect binding affinity to biological targets, influencing both antimicrobial and anticancer activities.
Q & A
Q. Table 1: Example Optimization Parameters
| Factor | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 50 | 80 | 70 |
| Solvent (Polarity) | DMF | THF | DMF |
| Reaction Time (h) | 6 | 12 | 8 |
Basic: Which analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
Combine multiple techniques:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Determines absolute configuration and bond lengths (e.g., mean C–C bond length = 1.48 Å, R factor < 0.05) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether –CH₂– at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₃O₂S: 340.1122) .
Advanced: How can computational methods predict the reactivity of the sulfanyl acetic acid moiety in this compound?
Methodological Answer:
Quantum Mechanical (QM) Calculations : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
Reaction Path Search : Use tools like GRRM to explore transition states for thiol oxidation or acid dissociation (pKa ~3.5–4.0) .
Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Methodological Answer:
Cross-Validation : Replicate experiments (e.g., recrystallize from ethanol/water to improve SC-XRD quality) .
Dynamic NMR : Resolve tautomerism or conformational flexibility (e.g., triazole ring puckering) by variable-temperature ¹H NMR .
Synchrotron XRD : Use high-resolution data (λ = 0.7 Å) to detect minor disordered components .
Advanced: What strategies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
Enzyme Inhibition Assays : Target triazole-sensitive enzymes (e.g., cyclooxygenase-2) using fluorescence-based kinetic assays (IC₅₀ determination) .
Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 1CX2) using AutoDock Vina to prioritize in vitro testing .
Cytotoxicity Profiling : Use MTT assays on HEK-293 cells, comparing IC₅₀ values with structural analogs .
Basic: How can researchers assess the thermal stability of this compound for material science applications?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (Td ~200–250°C) under N₂ atmosphere .
Differential Scanning Calorimetry (DSC) : Identify melting points (Tm) and phase transitions (heating rate: 10°C/min) .
Advanced: What green chemistry approaches can minimize waste in its synthesis?
Methodological Answer:
Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
Catalyst Recycling : Immobilize base catalysts (e.g., K₂CO₃ on silica gel) for reuse over 5 cycles .
Waste Metrics : Calculate E-factor (kg waste/kg product) and optimize via DoE to target E < 5 .
Advanced: How does the electronic nature of substituents (e.g., methoxy vs. methyl) influence its reactivity?
Methodological Answer:
Hammett Analysis : Quantify substituent effects using σ values (σₚ for –OCH₃ = -0.27; σₚ for –CH₃ = -0.17) to correlate with reaction rates .
Frontier Molecular Orbital (FMO) Analysis : Compute HOMO/LUMO energies (e.g., –5.2 eV and –1.8 eV) to predict electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
